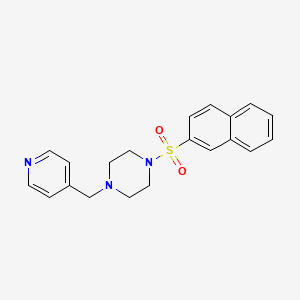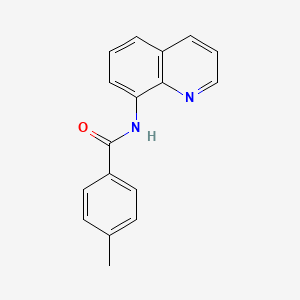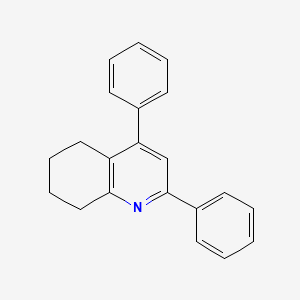
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine is a synthetic organic compound that features a naphthylsulfonyl group and a pyridylmethyl group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine typically involves the following steps:
Formation of the Naphthylsulfonyl Chloride: This can be achieved by reacting 2-naphthol with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The naphthylsulfonyl chloride is then reacted with piperazine to form 1-(2-naphthylsulfonyl)piperazine.
Alkylation: Finally, the 1-(2-naphthylsulfonyl)piperazine is alkylated with 4-(chloromethyl)pyridine to yield the target compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group may yield naphthoquinones, while reduction of the sulfonyl group may produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological systems due to its unique structural features.
Industry: Possible applications in materials science and catalysis.
Wirkmechanismus
The mechanism of action of 1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Naphthylsulfonyl)piperazine: Lacks the pyridylmethyl group.
4-(4-Pyridylmethyl)piperazine: Lacks the naphthylsulfonyl group.
Naphthylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
1-(2-Naphthylsulfonyl)-4-(4-pyridylmethyl)piperazine is unique due to the combination of the naphthylsulfonyl and pyridylmethyl groups attached to the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C20H21N3O2S |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,20-6-5-18-3-1-2-4-19(18)15-20)23-13-11-22(12-14-23)16-17-7-9-21-10-8-17/h1-10,15H,11-14,16H2 |
InChI-Schlüssel |
JZCIPSCECBHCAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
![3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878553.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878561.png)
![2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B10878567.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878574.png)
![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)


![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)
![2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878628.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
